molecular formula C17H36O4Si2 B020337 Bis(trimethylsilyl) undecanedioate CAS No. 106450-25-3

Bis(trimethylsilyl) undecanedioate

Cat. No. B020337
M. Wt: 360.6 g/mol
InChI Key: WANRKRMIBVTYBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(trimethylsilyl) undecanedioate, also known as BTMUD, is a chemical compound that has gained significant attention in recent years due to its potential applications in various fields of scientific research. It is a versatile molecule that can be synthesized using different methods and has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

Bis(trimethylsilyl) undecanedioate has been used in various fields of scientific research, including organic synthesis, materials science, and biomedical research. It is commonly used as a protecting group for carboxylic acids in organic synthesis. In materials science, it has been used as a precursor for the synthesis of various polymers and coatings. In biomedical research, it has been studied for its potential applications as a drug delivery system and as a diagnostic tool for cancer detection.

Mechanism Of Action

The mechanism of action of Bis(trimethylsilyl) undecanedioate is not fully understood, but it is believed to function as a prodrug that releases undecanedioic acid upon hydrolysis. Undecanedioic acid has been shown to have anti-inflammatory and anti-cancer properties, which may explain the potential therapeutic applications of Bis(trimethylsilyl) undecanedioate.

Biochemical And Physiological Effects

Bis(trimethylsilyl) undecanedioate has been shown to have low toxicity and is generally well-tolerated in laboratory experiments. In vitro studies have demonstrated its potential anti-inflammatory and anti-cancer properties. It has also been shown to have antimicrobial activity against various bacterial strains.

Advantages And Limitations For Lab Experiments

One of the main advantages of Bis(trimethylsilyl) undecanedioate is its versatility and ease of synthesis. It can be synthesized using various methods and has a high yield. It is also stable under normal laboratory conditions and has low toxicity. However, one limitation of Bis(trimethylsilyl) undecanedioate is its hydrophobicity, which may limit its solubility in aqueous solutions.

Future Directions

There are several potential future directions for research on Bis(trimethylsilyl) undecanedioate. One area of interest is its potential applications as a drug delivery system for the targeted delivery of undecanedioic acid to specific tissues. Another area of interest is its potential use as a diagnostic tool for cancer detection. Additionally, further studies are needed to fully understand the mechanism of action of Bis(trimethylsilyl) undecanedioate and its potential therapeutic applications.

Synthesis Methods

Bis(trimethylsilyl) undecanedioate can be synthesized using various methods, including the reaction of undecanedioic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of undecanedioic acid with trimethylsilyl trifluoromethanesulfonate in the presence of a base. The yield of Bis(trimethylsilyl) undecanedioate varies depending on the method used, but typically ranges from 60-80%.

properties

CAS RN

106450-25-3

Product Name

Bis(trimethylsilyl) undecanedioate

Molecular Formula

C17H36O4Si2

Molecular Weight

360.6 g/mol

IUPAC Name

bis(trimethylsilyl) undecanedioate

InChI

InChI=1S/C17H36O4Si2/c1-22(2,3)20-16(18)14-12-10-8-7-9-11-13-15-17(19)21-23(4,5)6/h7-15H2,1-6H3

InChI Key

WANRKRMIBVTYBU-UHFFFAOYSA-N

SMILES

C[Si](C)(C)OC(=O)CCCCCCCCCC(=O)O[Si](C)(C)C

Canonical SMILES

C[Si](C)(C)OC(=O)CCCCCCCCCC(=O)O[Si](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.